Product packaging for 8-[2-(3-nitrophenoxy)ethoxy]quinoline(Cat. No.:)

8-[2-(3-nitrophenoxy)ethoxy]quinoline

Cat. No.: B4402723
M. Wt: 310.30 g/mol
InChI Key: HNXXMIZDEVDBAU-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Heterocyclic System in Medicinal Chemistry and Chemical Biology

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal chemistry and chemical biology. researchgate.netnih.govnih.gov Its rigid structure and the presence of a nitrogen atom confer upon it a unique set of physicochemical properties, making it a "privileged scaffold" in drug discovery. researchgate.net Quinoline and its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govbiointerfaceresearch.com The ability to modify the quinoline core at various positions allows for the fine-tuning of its biological and pharmacological profile, leading to the development of numerous therapeutic agents. biointerfaceresearch.com

Strategic Positioning of Ether-Linked and Nitro-Substituted Quinolines in Academic Inquiry

The introduction of ether linkages and nitro substituents onto the quinoline core represents a key strategy in the design of novel bioactive molecules. Ether linkages can enhance the lipophilicity and metabolic stability of a compound, and can also act as a flexible linker to connect the quinoline moiety to other pharmacophores. The incorporation of a nitro group, a potent electron-withdrawing group, can significantly alter the electronic properties of the quinoline ring system, influencing its reactivity and biological interactions. nih.gov Research into nitro-substituted quinolines has demonstrated their potential as anticancer and antimicrobial agents. researchgate.netnih.gov

Historical Context of Quinoline Derivatives with Related Structural Features in Scholarly Endeavors

The history of quinoline derivatives in research is rich and dates back to the isolation of quinine (B1679958) from cinchona bark in the 19th century, which became a crucial treatment for malaria. This discovery spurred extensive research into synthetic quinoline analogues. The development of chloroquine (B1663885) and other aminoquinolines in the 20th century further solidified the importance of this heterocyclic system in medicine. In parallel, the exploration of nitroaromatic compounds in medicinal chemistry has led to the discovery of potent antimicrobial and anticancer agents. The strategic combination of these two historically significant pharmacophores—the quinoline ring and the nitro group—continues to be an active area of research.

Physicochemical Properties of a Representative Nitro-Substituted Quinoline Ether

To illustrate the properties of this class of compounds, the following table provides data for a related, well-documented molecule, 6-Methoxy-8-nitroquinoline (B1580621) .

PropertyValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Crystalline solid
Melting Point 151-153 °C
Solubility Soluble in hot ethanol (B145695) and chloroform

Note: Data for 6-Methoxy-8-nitroquinoline is provided for illustrative purposes due to the limited availability of specific data for 8-[2-(3-nitrophenoxy)ethoxy]quinoline.

Synthesis of a Representative Nitro-Substituted Quinoline Ether

The synthesis of nitro-substituted quinoline ethers often involves a multi-step process. A general approach for a compound like 6-Methoxy-8-nitroquinoline involves the nitration of a methoxy-substituted quinoline precursor.

A common synthetic route is the Skraup synthesis, which can be adapted to produce a variety of substituted quinolines. For instance, the synthesis of 6-methoxy-8-nitroquinoline can be achieved through the reaction of 2-methoxy-4-nitroaniline (B147289) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid.

Research Findings on Related Quinoline Derivatives

Research on quinoline derivatives bearing ether and nitro functionalities has revealed a range of biological activities. For example, studies on various nitroquinoline derivatives have demonstrated significant antiproliferative activity against several cancer cell lines. researchgate.net The presence of the nitro group is often crucial for this activity. Furthermore, certain 8-alkoxyquinoline derivatives have been investigated for their potential as antitumor agents. nih.gov The combination of an ether linkage at the 8-position and a nitro group elsewhere on the quinoline scaffold presents a promising area for the discovery of new bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O4 B4402723 8-[2-(3-nitrophenoxy)ethoxy]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[2-(3-nitrophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-19(21)14-6-2-7-15(12-14)22-10-11-23-16-8-1-4-13-5-3-9-18-17(13)16/h1-9,12H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXXMIZDEVDBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=CC(=C3)[N+](=O)[O-])N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 2 3 Nitrophenoxy Ethoxy Quinoline and Its Structural Analogues

Retrosynthetic Disconnection Analysis of 8-[2-(3-nitrophenoxy)ethoxy]quinoline

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points at the ether linkages. The most logical and synthetically practical disconnection is at the C8-O bond of the quinoline (B57606) ring. This approach simplifies the synthesis into two key building blocks: an 8-functionalized quinoline precursor and the 2-(3-nitrophenoxy)ethoxy side chain.

Disconnection 1 (C8-O Bond): This disconnection yields 8-hydroxyquinoline (B1678124) (also known as oxine) and a reactive derivative of the side chain, such as 2-(3-nitrophenoxy)ethyl halide or tosylate. 8-Hydroxyquinoline is a commercially available and synthetically accessible precursor, making this the preferred pathway.

Disconnection 2 (Aryl-O Bond): An alternative disconnection at the ether bond of the nitrophenyl group would lead to 3-nitrophenol and 8-(2-hydroxyethoxy)quinoline. While feasible, the synthesis of 8-(2-hydroxyethoxy)quinoline is less direct than starting with 8-hydroxyquinoline.

Therefore, the most efficient synthetic strategy involves the preparation of an 8-hydroxyquinoline core, followed by its coupling with a pre-synthesized 2-(3-nitrophenoxy)ethoxy side chain.

Approaches to the Construction of the Quinoline Core with C-8 Functionalization

The quinoline scaffold is a privileged structure in chemistry, and numerous methods for its synthesis have been developed. iipseries.orgmdpi.com For the synthesis of the target molecule, these methods must be amenable to producing a quinoline ring with a hydroxyl group, or a precursor to it, at the C-8 position.

Several classical named reactions provide reliable routes to the quinoline core. jptcp.comnih.govresearchgate.net These methods generally involve the condensation and cyclization of anilines with other synthons. researchgate.net To achieve C-8 functionalization, an appropriately substituted aniline (B41778), typically an o-aminophenol derivative, is required.

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgresearchgate.net Using o-aminophenol as the starting aniline derivative directly yields 8-hydroxyquinoline. The reaction is typically vigorous but effective for preparing the core structure. scispace.com

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govresearchgate.net To synthesize 8-hydroxyquinoline, 2-amino-3-hydroxybenzaldehyde or a related precursor would be required. The Friedländer synthesis is considered one of the most straightforward methods for producing polysubstituted quinolines. researchgate.net

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgjptcp.com Utilizing an o-aminophenol derivative would lead to the desired 8-hydroxyquinoline core, with additional substituents at the 2 and 4 positions.

Gould-Jacobs Reaction: This reaction typically produces 4-hydroxyquinolines from the reaction of an aniline with diethyl ethoxymethylenemalonate. nih.gov Adapting this method for 8-hydroxy substitution would necessitate starting with an o-aminophenol, which would cyclize to yield the 8-hydroxy-4-quinolone skeleton.

Reaction NameKey ReactantsTypical ConditionsApplicability for 8-Hydroxyquinoline
Skraup SynthesisAniline, Glycerol, Oxidizing AgentStrong acid (e.g., H₂SO₄), heatDirectly applicable using o-aminophenol as the starting material. scispace.com
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or base catalysis, heatRequires 2-amino-3-hydroxybenzaldehyde or a related precursor. researchgate.netscispace.com
Combes SynthesisAniline, β-DiketoneStrong acid (e.g., H₂SO₄), heatApplicable with o-aminophenol, typically yields 2,4-disubstituted products. iipseries.org
Gould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonateThermal cyclizationCan be adapted using o-aminophenol to produce an 8-hydroxy-4-quinolone derivative. nih.gov

Modern organic synthesis has introduced innovative strategies for constructing heterocyclic rings that offer milder conditions and broader functional group tolerance. mdpi.com

Transition-Metal-Catalyzed C-H Activation: Recent advancements have utilized transition metals like rhodium, cobalt, and copper to catalyze the C-H activation and annulation of anilines with various coupling partners to form quinolines. mdpi.com These methods could potentially be adapted for 8-substituted precursors. For example, a copper-catalyzed [3+2+1] annulation has been reported for synthesizing 8-acylquinolines, which could subsequently be converted to 8-hydroxyquinolines. mdpi.comresearchgate.net

Electrophilic Cyclization: A versatile method for synthesizing substituted quinolines involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.netnih.gov This pathway allows for the introduction of various functional groups onto the quinoline ring under mild conditions. researchgate.netnih.gov By starting with an appropriately substituted N-(2-alkynyl)aniline, it is possible to construct a highly functionalized quinoline core that could be elaborated to the desired 8-hydroxy derivative.

Elaboration of the 2-(3-nitrophenoxy)ethoxy Side Chain at the C-8 Position

Once the 8-hydroxyquinoline core is obtained, the final key step is the attachment of the side chain via an ether linkage. The choice of etherification strategy depends on the availability of reagents, reaction conditions, and desired yield.

Two primary methods are well-suited for forming the C8-O-CH₂ bond: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic Sɴ2 reaction involves the nucleophilic displacement of a halide or other good leaving group by an alkoxide ion. byjus.comwikipedia.org In this context, 8-hydroxyquinoline is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. libretexts.org This nucleophile then attacks an alkyl halide, such as 1-(2-chloroethoxy)-3-nitrobenzene, to form the target ether. The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures. byjus.comwikipedia.org

Mitsunobu Reaction: This powerful reaction enables the conversion of an alcohol into various functional groups, including ethers, under mild, redox-neutral conditions. wikipedia.orgnih.gov The reaction couples a pronucleophile (here, the phenolic 8-hydroxyquinoline) with an alcohol (2-(3-nitrophenoxy)ethanol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.govorganic-synthesis.com The Mitsunobu reaction often proceeds with high yields and is tolerant of a wide range of functional groups. organic-chemistry.org

Etherification MethodKey ReagentsMechanismAdvantagesConsiderations
Williamson Ether Synthesis8-Hydroxyquinoline, Base (NaH, K₂CO₃), Side-chain HalideSɴ2Uses common and inexpensive reagents. masterorganicchemistry.comRequires a reactive alkyl halide and relatively strong basic conditions. wikipedia.org
Mitsunobu Reaction8-Hydroxyquinoline, Side-chain Alcohol, PPh₃, DEAD/DIADRedox-CouplingOccurs under mild, neutral conditions; high functional group tolerance. nih.govorganic-chemistry.orgStoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts are generated, which can complicate purification. organic-synthesis.com

The side chain itself, 2-(3-nitrophenoxy)ethanol, is a key intermediate. chemsigma.combldpharm.comcymitquimica.com It is typically prepared in a separate step prior to its attachment to the quinoline core. The most direct synthesis of this intermediate involves a Williamson ether synthesis between the sodium or potassium salt of 3-nitrophenol and a 2-haloethanol (e.g., 2-chloroethanol) or ethylene carbonate. This approach ensures the selective formation of the desired 3-nitrophenoxy regioisomer, which is then available for coupling with the 8-hydroxyquinoline core using one of the methods described above.

Methodologies for Ethoxy Linkage Formation and Variation

The crucial ether linkage in this compound is typically constructed using well-established synthetic protocols. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups on the quinoline and nitrophenyl rings.

Williamson Ether Synthesis: This classical and widely used method remains a primary choice for forming the ether bonds in the target molecule. wikipedia.orgmasterorganicchemistry.comkhanacademy.orglibretexts.orglibretexts.org The synthesis would typically proceed in a two-step sequence. First, 8-hydroxyquinoline is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium 8-quinolinolate. This nucleophilic alkoxide then reacts with a pre-synthesized electrophile, 2-(3-nitrophenoxy)ethyl halide (e.g., bromide or chloride), via a bimolecular nucleophilic substitution (SN2) reaction to yield the final product. wikipedia.org Alternatively, the roles can be reversed: 3-nitrophenol is converted to its sodium salt and reacted with 8-(2-bromoethoxy)quinoline. For optimal SN2 reaction conditions, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.orglibretexts.org

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for forming the ether linkage, particularly under milder, neutral conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction facilitates the condensation of an alcohol with a pronucleophile, which in this case would be a phenolic hydroxyl group. The synthesis can be envisioned by reacting 8-hydroxyquinoline with 2-(3-nitrophenoxy)ethanol in the presence of a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com The reaction proceeds with a clean inversion of stereochemistry if a chiral alcohol is used, although that is not a factor for the simple ethoxy linker. organic-chemistry.org Careful control of reaction conditions is necessary, as the reactivity of quinolinols in Mitsunobu reactions can sometimes lead to mixtures of N- and O-alkylated products, depending on the solvent and specific reagents used. researchgate.net

The table below summarizes key aspects of these two primary synthetic methods.

Method Reactants Reagents Key Features
Williamson Ether Synthesis8-Hydroxyquinoline + 2-(3-nitrophenoxy)ethyl halideStrong base (e.g., NaH)Robust, widely applicable SN2 reaction; requires basic conditions.
Mitsunobu Reaction8-Hydroxyquinoline + 2-(3-nitrophenoxy)ethanolPPh₃, DEAD/DIADMild, neutral conditions; good for sensitive substrates; proceeds with inversion of configuration.

Generation of Structural Analogues of this compound

The creation of structural analogues is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) to enhance potency, selectivity, and metabolic stability.

Systematic Modifications of the Nitrophenyl Substituent (e.g., Positional Isomers, Bioisosteric Replacements)

Modifications to the 3-nitrophenyl moiety can profoundly impact the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Positional Isomers: The synthesis of positional isomers involves moving the nitro group on the phenyl ring. Analogues such as 8-[2-(2-nitrophenoxy)ethoxy]quinoline and 8-[2-(4-nitrophenoxy)ethoxy]quinoline can be readily synthesized by employing the corresponding 2-nitrophenol or 4-nitrophenol in the ether synthesis methodologies described above. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, highlighting how synthetic strategies must be carefully chosen to achieve specific isomers. google.com The position of the electron-withdrawing nitro group can alter the molecule's dipole moment and hydrogen bonding capabilities. nih.govresearchgate.net

Bioisosteric Replacements: The nitro group, while a useful pharmacophore, is sometimes associated with metabolic liabilities or toxicity. nih.govacs.orgnih.govebi.ac.ukresearchgate.net Bioisosteric replacement involves substituting the nitro group with other functional groups that have similar physicochemical properties but may offer an improved pharmacological profile. Common bioisosteres for the nitro group include the trifluoromethyl (-CF₃), cyano (-CN), and sulfonyl (-SO₂R) groups. For instance, the trifluoromethyl group is often considered a superior replacement as it is metabolically stable and can enhance binding affinity. nih.govacs.orgnih.govebi.ac.ukresearchgate.net The synthesis of these analogues would involve starting with the appropriately substituted phenol, such as 3-(trifluoromethyl)phenol.

The following table presents potential modifications to the nitrophenyl ring.

Modification Type Example Substituent Rationale
Positional Isomer2-Nitro, 4-NitroExplore steric and electronic effects of substituent position.
Bioisosteric Replacement-CF₃ (Trifluoromethyl)Improve metabolic stability, alter electronic properties, potentially enhance potency. nih.govacs.orgnih.govebi.ac.ukresearchgate.net
Bioisosteric Replacement-CN (Cyano)Mimic electron-withdrawing nature, act as a hydrogen bond acceptor.
Bioisosteric Replacement-SO₂CH₃ (Methylsulfonyl)Strong electron-withdrawing group, potential for hydrogen bonding.

Diversification of the Alkoxy Chain Length and Intervening Heteroatoms

Altering the linker between the quinoline and phenyl rings provides a means to modulate the molecule's flexibility, length, and polarity. This can optimize the spatial orientation of the two aromatic systems for target binding.

Chain Length Variation: The ethoxy linker can be extended or shortened by using different diol or haloalkanol precursors in the synthesis. For example, using 3-(3-nitrophenoxy)propan-1-ol or 4-(3-nitrophenoxy)butan-1-ol would yield analogues with three-carbon (propoxy) or four-carbon (butoxy) linkers, respectively. These changes in length can be critical for biological activity, as demonstrated in studies of other quinoline derivatives where alkoxy chain length significantly influenced inhibitory potency. nih.gov

Introduction of Heteroatoms: The introduction of heteroatoms such as sulfur or nitrogen into the linker chain can introduce new hydrogen bonding capabilities and alter the conformational preferences of the molecule. For instance, a thioether analogue could be prepared from 8-mercaptoquinoline, and an amino linker could be synthesized from 8-aminoquinoline via reductive amination or other N-alkylation strategies.

This table illustrates linker diversification strategies.

Linker Modification Example Linker Structure Synthetic Precursor Example Potential Impact
Chain Shortening-O-CH₂-O-1-(chloromethoxy)-3-nitrobenzeneIncreased rigidity, shorter distance between pharmacophores.
Chain Extension-O-(CH₂)₃-O-1-(3-bromopropoxy)-3-nitrobenzeneIncreased flexibility, altered spatial orientation.
Heteroatom Insertion-S-(CH₂)₂-O-8-mercaptoquinolineModified bond angles and polarity.
Heteroatom Insertion-NH-(CH₂)₂-O-N-(2-(3-nitrophenoxy)ethyl)quinolin-8-amineIntroduction of H-bond donor, potential for salt formation.

Parallel Synthesis Techniques for Library Generation

To efficiently explore the vast chemical space created by these potential modifications, parallel synthesis techniques are employed to generate libraries of related compounds. acs.orgresearchgate.net This approach allows for the simultaneous synthesis of dozens to hundreds of compounds, greatly accelerating the drug discovery process. youtube.comwuxibiology.com

Solid-Phase Synthesis: One powerful technique is solid-phase synthesis, where one of the starting materials is attached to a polymer resin. acs.orgnih.gov For example, 8-hydroxyquinoline could be immobilized on a solid support. This resin-bound intermediate can then be subjected to a series of reactions in a spatially addressed format, such as a multi-well plate. In each well, a different building block (e.g., a variety of substituted phenoxyethyl halides) can be added. After the reaction sequence is complete, the final products are cleaved from the resin and purified. This methodology is highly amenable to automation and allows for the rapid creation of a large, diverse library of analogues. acs.org

Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be performed in multi-well plates, where each well serves as an individual reaction flask. uniroma1.it Reagents and building blocks are dispensed using automated liquid handlers. While this method may require more complex purification strategies than solid-phase synthesis (e.g., liquid-liquid extraction, solid-phase extraction, or preparative chromatography), it avoids the need for linker chemistry and the potential for resin-related side reactions. The development of multicomponent reactions (MCRs) has also been a boon for library synthesis, allowing for the construction of complex quinoline scaffolds in a single, efficient step. nih.gov

The combination of these parallel synthesis techniques with a well-designed library matrix, varying the quinoline core, the linker, and the substituted phenyl ring, enables a comprehensive exploration of the structure-activity relationships for this class of compounds.

Advanced Molecular and Electronic Structure Investigations of 8 2 3 Nitrophenoxy Ethoxy Quinoline

Comprehensive Spectroscopic Characterization for Structural Confirmation

To unequivocally confirm the chemical identity and elucidate the structural framework of 8-[2-(3-nitrophenoxy)ethoxy]quinoline, a multi-pronged spectroscopic approach is indispensable. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively provide a detailed molecular fingerprint.

High-Resolution NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the connectivity of atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606), nitrophenoxy, and ethoxy bridge moieties. The aromatic protons of the quinoline and nitrophenyl groups would likely appear in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing insights into their substitution patterns. The protons of the ethoxy linker would be expected in the more upfield region. Similarly, the ¹³C NMR spectrum would display a unique set of signals for each carbon atom, confirming the carbon skeleton of the molecule.

FT-IR Spectroscopy: FT-IR spectroscopy probes the vibrational modes of chemical bonds, offering crucial information about the functional groups present. The FT-IR spectrum of this compound is anticipated to show characteristic absorption bands. For instance, the presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-O-C ether linkages of the ethoxy bridge would produce strong stretching bands in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from both the quinoline and nitrophenyl rings would also be prominent.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. For this compound (C₁₇H₁₄N₂O₄), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, thereby confirming its chemical formula with a high degree of confidence.

Spectroscopic Data for this compound
Technique Expected Observations
¹H NMRSignals for quinoline, nitrophenoxy, and ethoxy protons.
¹³C NMRDistinct signals for all carbon atoms in the molecule.
FT-IR (cm⁻¹)~1520 (NO₂ asym), ~1340 (NO₂ sym), ~1240 (Ar-O-C), ~1120 (C-O-C)
HRMS (m/z)[M+H]⁺ peak corresponding to the exact mass of C₁₇H₁₅N₂O₄⁺.

Crystallographic Analysis of Solid-State Conformation and Intermolecular Interactions

While spectroscopic methods reveal the connectivity of atoms, single-crystal X-ray diffraction provides a definitive three-dimensional picture of the molecule's arrangement in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

A crystallographic study would reveal the relative orientation of the quinoline and nitrophenyl rings, which could be influenced by the flexible ethoxy linker. Furthermore, this analysis would uncover the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and potential weak hydrogen bonds, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the material's bulk properties.

Conformational Dynamics and Stereochemical Aspects

The ethoxy bridge in this compound introduces a degree of conformational flexibility. Understanding the rotational barriers around the single bonds of this linker is key to characterizing the molecule's dynamic behavior. Computational modeling, in conjunction with temperature-dependent NMR studies, could be employed to investigate the energy landscape of different conformers and identify the most stable (preferred) orientations of the quinoline and nitrophenoxy groups relative to each other. These studies would shed light on whether the molecule adopts a more extended or a folded conformation in solution and in the solid state.

Elucidation of Electronic Charge Distribution and Aromaticity

The electronic properties of this compound are largely dictated by the interplay between the electron-rich quinoline ring system and the electron-withdrawing nitrophenoxy group. Spectroscopic techniques, such as UV-Vis absorption and fluorescence spectroscopy, can be used as probes to understand the electronic transitions within the molecule. The position and intensity of absorption bands would provide information about the extent of electronic conjugation between the two aromatic systems through the ethoxy bridge.

Biological Activity and Mechanistic Elucidations of 8 2 3 Nitrophenoxy Ethoxy Quinoline and Analogues: in Vitro and in Silico Perspectives

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The cytotoxic and cytostatic potential of quinoline (B57606) derivatives has been extensively studied against a variety of human cancer cell lines. While specific data for 8-[2-(3-nitrophenoxy)ethoxy]quinoline is not extensively available in the public domain, research on analogous quinoline-8-ether and 8-hydroxyquinoline (B1678124) derivatives provides significant insights into the potential mechanisms of action.

Evaluation of Cytostatic and Cytotoxic Effects on Diverse Cancer Cell Lines

Research on quinoline derivatives has demonstrated significant antiproliferative activity against several cancer cell lines. For instance, novel di- and trimeric quinoline derivatives have been evaluated for their in vitro antiproliferative activities against a human fibroblast primary culture and two human solid cancer cell lines, MCF-7 (breast adenocarcinoma) and PA-1 (ovarian teratocarcinoma). nih.gov Similarly, quinoline derivatives with side chains at position 8 have shown high to moderate activity against the human breast cancer cell line MDA-MB-231, with IC50 values ranging from 4.6 to 48.2 μM. nih.gov Another study on novel quinoline-based potential anticancer agents reported IC50 values of 4.7 and 4.6 μM against HT29 (colon cancer) and MDA-MB-231 cell lines, respectively, for the most active derivative. nih.gov

The cytotoxic effects of various quinoline derivatives have been documented across multiple studies. For example, a series of 2,4,8-trisubstituted quinolines have been explored as potential anticancer agents. nih.gov Furthermore, the functionalization of quinoline derivatives has been shown to alter their cytotoxic activities against Caco-2 (colorectal adenocarcinoma) cells. brieflands.com The table below summarizes the cytotoxic activity of some representative quinoline analogues against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline Schiff's base (4e)HT29 (Colon)4.7 nih.gov
Quinoline Schiff's base (4e)MDA-MB-231 (Breast)4.6 nih.gov
Isatin derivative (13)Caco-2 (Colon)8.2 nih.gov
Isatin derivative (14)Caco-2 (Colon)8.2 nih.gov
Isatin derivative (14)MDA-MB-231 (Breast)9 nih.gov
bis-Quinoline (2a)HCT116 (Colon)Submicromolar mdpi.com
bis-Quinoline (2a)HeLa (Cervical)Submicromolar mdpi.com
bis-Quinoline (2a)M14 (Melanoma)Submicromolar mdpi.com
bis-Quinoline (2b)MCF-7 (Breast)0.3 mdpi.com
8-nitro quinoline-thiosemicarbazone (3a)Various cancer cellsPotent inhibitory activity nih.gov
8-HydroxyquinolineHCT 116 (Colon)9.33 ± 0.22 nih.gov

Cell Cycle Analysis for Arrest Point Identification (e.g., G1/S, G2/M Phases)

A crucial aspect of cancer therapy is the ability of a compound to halt the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis is a common technique used to determine the phase of the cell cycle at which a compound exerts its effect. nih.govsemanticscholar.org

Several quinoline derivatives have been shown to induce cell cycle arrest. For example, a novel 8-nitro quinoline-thiosemicarbazone analogue was found to induce cell cycle arrest at both the G1/S and G2/M phases in a concentration-dependent manner. nih.gov Another study on quinoline alkaloids isolated from Haplophyllum canaliculatum demonstrated that these compounds caused an arrest of cell cycle progression at the sub-G1 phase in RAJI and Jurkat cell lines. researchgate.net A quinoline derivative, 12c, was found to arrest the cell cycle at the G2/M phase. tandfonline.com Similarly, certain 2-substituted-quinoxaline analogues have been shown to induce cell cycle arrest at the G2/M and pre-G1 phases in MCF-7 cells. rsc.org

The specific point of cell cycle arrest can vary depending on the structure of the quinoline derivative and the type of cancer cell. For instance, some quinoxaline (B1680401) derivatives have been observed to arrest the cell cycle at the S phase in PC-3 prostate cancer cells. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential Alterations, Reactive Oxygen Species (ROS) Generation)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Many quinoline derivatives have been shown to induce apoptosis through various signaling pathways. nih.gov

The induction of apoptosis often involves the activation of a cascade of enzymes called caspases. One study found that a quinoline derivative, PQ1, induced apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9. nih.gov Another novel quinoline derivative, DFIQ, was also shown to induce apoptotic protein cleavage. mdpi.com The activation of caspase-3, a key executioner caspase, has been observed in response to treatment with various quinoline derivatives, leading to apoptosis. nih.govnih.gov

The mitochondrial pathway is a central route for apoptosis induction. This pathway is often characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors. An 8-nitro quinoline-thiosemicarbazone analogue was shown to induce apoptosis via mitochondrial dysfunction. nih.gov This is a common mechanism for many cytotoxic compounds.

The generation of reactive oxygen species (ROS) is another important factor in apoptosis induction. Increased levels of cytotoxic ROS can lead to cellular damage and trigger apoptotic pathways. The aforementioned 8-nitro quinoline-thiosemicarbazone analogue was found to increase the production of cytotoxic ROS levels. nih.gov DFIQ, a novel synthetic quinoline derivative, was also found to disrupt the reduction of ROS, leading to an accumulation of superoxide (B77818) radicals and subsequent cell death. mdpi.com

Antimicrobial Potency (In Vitro)

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class. nih.gov Modern research continues to explore the antibacterial and antifungal potential of novel quinoline-based compounds.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov For instance, derivatives of 8-hydroxyquinoline have shown high potency against Gram-positive bacteria. nih.govresearchgate.net Halogenated 8-hydroxyquinolines, in particular, have displayed significant antigrowth activity against Gram-negative bacteria. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of the efficacy of an antimicrobial agent. Studies have reported MIC values for various quinoline derivatives against a range of bacterial strains. For example, a quinolone-coupled hybrid, 5d, exhibited potent effects against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. semanticscholar.orgnih.gov Another study on 8-hydroxyquinoline derivatives reported MIC values in the range of 3.44–13.78 μM against Gram-positive bacteria. nih.govresearchgate.net The table below presents a selection of reported MIC values for different quinoline analogues.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Quinolone hybrid (5d)Escherichia coli0.125-8 semanticscholar.orgnih.gov
Quinolone hybrid (5d)Pseudomonas aeruginosa0.125-8 semanticscholar.orgnih.gov
Quinolone hybrid (5d)Klebsiella pneumoniae0.125-8 semanticscholar.orgnih.gov
Nitroxoline (8-hydroxy-5-nitroquinoline)Aeromonas hydrophila5.26 (as µM) nih.govresearchgate.net
Nitroxoline (8-hydroxy-5-nitroquinoline)Pseudomonas aeruginosa84.14 (as µM) nih.govresearchgate.net
CloxyquinListeria monocytogenes5.57 (as µM) nih.gov
CloxyquinPlesiomonas shigelloides11.14 (as µM) nih.gov
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2 nih.gov
Quinoline-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37Rv10 nih.gov

It is important to note that the outer membrane of Gram-negative bacteria can pose a barrier to some quinoline derivatives, leading to higher resistance compared to Gram-positive bacteria. mdpi.com

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, quinoline derivatives have also been investigated for their antifungal activity. 8-Hydroxyquinoline and its derivatives have shown notable efficacy against various fungal species. nih.gov For example, 8-hydroxyquinoline itself has demonstrated potent activity against diploid fungi and yeast, with MIC values of 13.78 μM against Candida albicans and Saccharomyces cerevisiae. nih.gov

A study on quinoline-based hydroxyimidazolium hybrids revealed remarkable antifungal activity against Cryptococcus neoformans, with a MIC value of 15.6 µg/mL for the most active compounds. nih.gov The same study reported MIC values of 62.5 µg/mL against other opportunistic fungi like Candida spp. and Aspergillus spp. nih.gov The antifungal efficacy of several 8-hydroxyquinoline derivatives is summarized in the table below.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
8-HydroxyquinolineCandida albicans ATCC 9002813.78 (as µM) nih.gov
8-HydroxyquinolineSaccharomyces cerevisiae ATCC 260113.78 (as µM) nih.gov
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6 nih.gov
Quinoline-based hydroxyimidazolium hybrid (7d)Cryptococcus neoformans15.6 nih.gov
Quinoline-based hydroxyimidazolium hybridsCandida spp.62.5 nih.gov
Quinoline-based hydroxyimidazolium hybridsAspergillus spp.62.5 nih.gov
ClioquinolCandida spp.0.031-2 nih.gov
ClioquinolDermatophytes0.031-2 nih.gov
8-hydroxy-5-quinolinesulfonic acidCandida spp.1-512 nih.gov
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2-1024 nih.gov

Investigations of Specific Biochemical Target Modulation (In Vitro)

The biological activity of quinoline derivatives, including this compound and its analogues, is often rooted in their ability to modulate the function of specific biochemical targets. In vitro assays are crucial for identifying these targets and quantifying the potency of interaction. These investigations typically focus on enzyme inhibition and receptor binding profiles.

Enzyme Inhibition Assays (e.g., DNA Gyrase, Topoisomerase, EGFR-Tyrosine Kinase, Lanosterol 14α-Demethylase)

Quinolines are a versatile scaffold known to inhibit a wide array of enzymes critical for pathogen survival and cancer cell proliferation.

DNA Gyrase and Topoisomerase: Bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology, are primary targets for the quinolone class of antibiotics. nih.govnih.gov These enzymes consist of subunits (GyrA, GyrB and ParC, ParE, respectively) that are involved in DNA cleavage, recombination, and providing the necessary energy for these processes. nih.govresearchgate.net Quinolone-based compounds act as poisons by binding non-covalently to the enzyme-DNA complex, stabilizing it and thereby inhibiting the re-ligation of the cleaved DNA strands. nih.gov This leads to a stall in replication and, at higher concentrations, chromosome fragmentation and cell death. nih.gov The C-7 substituent on the quinolone ring is considered a key domain for interacting with the enzyme to enhance drug binding. nih.gov Studies on various quinoline derivatives have demonstrated potent inhibitory activity. For instance, an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative showed a very low IC₅₀ value against E. coli DNA gyrase, indicating high potency. researchgate.net Similarly, certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα), with one compound, 2E, inhibiting 88.3% of Topo IIα activity at a 100 µM concentration, comparable to the drug etoposide. mdpi.com

Table 1: Inhibitory Activity of Quinoline Analogues against DNA Gyrase and Topoisomerases

Compound/Class Target Enzyme Activity/Metric Finding Citation
8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e E. coli DNA gyrase IC₅₀ 0.0017 µM researchgate.net
3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl) quinolone (37) DNA gyrase IC₅₀ 11.5 µM nih.gov
Pyrazolo[4,3-f]quinoline derivative 2E Topoisomerase IIα % Inhibition (at 100 µM) 88.3% mdpi.com
Quinoxaline derivative IV Topoisomerase II IC₅₀ 7.529 µM nih.gov

EGFR-Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a major driver in non-small cell lung cancer (NSCLC). nih.govrsc.org Many EGFR inhibitors are based on a 4-amino quinazoline (B50416) scaffold, which is structurally related to quinoline. reactionbiology.com These inhibitors function by competing with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation and activation of downstream signaling pathways that promote cell proliferation. mdpi.com The development of novel anilino quinazoline analogues has yielded compounds with high therapeutic efficacy, with IC₅₀ values in the low nanomolar range against NSCLC cells. rsc.org For example, compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited an IC₅₀ of 1.37 nM against EGFR-tyrosine kinase. nih.gov Given the structural similarities, quinoline-based structures like this compound hold potential for similar inhibitory activity.

Lanosterol 14α-Demethylase (CYP51): This cytochrome P450 enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. psu.eduwikipedia.org It catalyzes the removal of the C-14α-methyl group from lanosterol. wikipedia.org Inhibition of fungal CYP51 is the principle behind the action of azole antifungal agents. psu.edu Studies comparing the inhibitory effects of various compounds on human CYP51 (hCYP51) and Candida albicans CYP51 (cCYP51) reveal that selectivity for the fungal enzyme is a key attribute. For instance, the antimycotic drug miconazole (B906) was found to be a potent inhibitor of hCYP51 with an IC₅₀ of 0.057 µM. psu.edu Recently, dual inhibitors targeting both fungal CYP51 and other pathways, such as histone deacetylase (HDAC) or heat shock protein 90 (Hsp90), have been designed to combat drug-resistant candidiasis. nih.govnih.gov The potential for quinoline derivatives to inhibit this enzyme is an area of active investigation, with natural flavonoids also being explored as potential inhibitors of human CYP51A1. mdpi.com

Receptor Binding Profiling (e.g., Estrogen Receptor Alpha Interaction)

The interaction of small molecules with nuclear receptors can profoundly alter gene expression and cellular function. The estrogen receptor (ER), particularly the alpha subtype (ERα), is a key therapeutic target in hormone-dependent cancers like breast cancer. nih.gov

Estrogen Receptor Alpha (ERα) Interaction: ERα is a ligand-activated transcription factor. dovepress.com Compounds that modulate its activity are known as Selective Estrogen Receptor Modulators (SERMs). nih.gov The binding of a ligand to the ERα ligand-binding domain (LBD) can either activate or antagonize the receptor's function. researchgate.net Research into novel SERMs has explored conformationally restricted side chains to replace the flexible aminoethoxy residue found in many established modulators. researchgate.net Tetrahydroisoquinoline derivatives, which are structurally analogous to quinolines, have been identified as ERα-selective modulators. researchgate.net Molecular modeling, guided by the X-ray crystal structure of the ERα-LBD, has facilitated the design of these novel ligands. For example, replacing a piperidinylethoxy moiety with a diazadecaline subunit in a tetrahydroisoquinoline lead compound resulted in a new ligand (compound 29) with strong binding affinity and antagonistic properties, while showing reduced agonist behavior. researchgate.net The flexible ether-linked side chain of this compound could potentially position the nitrophenyl group in a way that interferes with the coactivator binding surface of ERα, mimicking the action of established antagonists.

Mechanistic Studies of Molecular Interactions (In Vitro)

Understanding how a compound interacts with its target at a molecular level is fundamental to elucidating its mechanism of action. For quinoline-based compounds, these interactions often involve direct binding to macromolecules like DNA and proteins.

DNA Intercalation and Binding Modalities

The planar aromatic structure of the quinoline ring system makes it an ideal candidate for intercalating between the base pairs of the DNA double helix. researchgate.net

DNA Intercalation: This mode of binding involves the insertion of the planar molecule between the stacked base pairs of DNA, causing a conformational change that can interfere with replication and transcription. nih.gov Studies on quinoline analogues of the antibiotic echinomycin (B1671085) have shown they act as bifunctional intercalators, producing a significant extension of the DNA helix. nih.gov The binding affinity and specificity can vary; for example, one echinomycin analogue with a single quinoline ring showed a preference for (G+C)-rich DNA, while an analogue with two quinoline rings did not show a marked preference and bound most tightly to E. coli DNA. nih.gov Other studies using spectral methods (circular dichroism, absorbance, fluorescence), topological assays, and molecular docking have confirmed that tetracyclic-condensed quinoline compounds, such as 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), are typical DNA intercalators. nih.gov This intercalation is often the primary mechanism behind the genotoxicity and antitumor activity observed for these compounds. nih.govnih.gov

Table 2: DNA Binding Characteristics of Quinoline Analogues

Compound/Class Binding Mode Effect on DNA Sequence Preference Citation
Echinomycin Analogue (1 QN) Bifunctional Intercalation Helix unwinding (twice that of ethidium) (G+C)-rich DNA nih.gov
Echinomycin Analogue (2 QN) Bifunctional Intercalation Helix unwinding (same as ethidium) No marked (G+C) preference; slight poly(dA-dT) preference nih.gov
BPTQ Intercalation Conformational changes Not specified nih.gov

Protein Binding Characterization (e.g., Ligand-Protein Interaction Studies)

Beyond DNA, quinoline derivatives can bind to specific pockets on protein surfaces, modulating their function. Characterizing these interactions involves a suite of biophysical and computational techniques.

Ligand-Protein Interactions: The binding of an 8-hydroxyquinoline (8-HQ) vanadium complex to the protein lysozyme (B549824) has been studied in detail using X-ray diffraction, mass spectrometry, and spectroscopic methods. nih.gov These studies revealed both covalent and non-covalent interactions. Specifically, one fragment, [VIVO(8-HQ)(H₂O)]⁺, was found to interact covalently with the solvent-exposed Asp119 residue, an interaction stabilized by a π-π contact with Trp62 and a hydrogen bond with Asn103 of a neighboring protein molecule. nih.gov Another fragment, cis-[VIVO(8-HQ)₂(H₂O)], bound non-covalently to Arg128 and Lys96. nih.gov In silico molecular docking studies are also widely used to predict and analyze these interactions. Docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified key interacting amino acid residues such as ILE-8, LYS-16, PHE-15, and TRP-12, with calculated binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org These studies highlight that quinoline moieties can engage in a variety of interactions, including hydrogen bonds and π-π stacking, to secure their position within a protein's binding site. nih.govnih.gov

Interrogation of Key Signal Transduction Pathways

The modulation of specific enzymes and receptors by this compound and its analogues can have cascading effects on intracellular signal transduction pathways that govern cell fate decisions such as proliferation, cell cycle progression, and apoptosis.

Pathways Linked to Enzyme/Receptor Targets:

Topoisomerase Inhibition and DNA Damage Response: The inhibition of topoisomerases leads to the formation of stable DNA cleavage complexes, which are recognized by the cell as DNA damage. nih.gov This triggers the DNA damage response (DDR), leading to the activation of cell cycle checkpoints and, if the damage is irreparable, apoptosis. nih.gov Studies on quinoline and quinoxaline derivatives confirm this mechanism, showing that these compounds can arrest the cell cycle in the S and G2/M phases and induce apoptosis. nih.govnih.gov The apoptotic process is often mediated by the mitochondrial pathway, characterized by an increased Bax:Bcl-2 ratio and the activation of caspases. nih.govnih.gov A key marker of this Topo I-mediated DNA damage is the rapid and sustained phosphorylation of histone H2AX (γ-H2AX). nih.gov

EGFR Inhibition and Proliferation Pathways: Inhibition of EGFR's tyrosine kinase activity directly blocks the activation of downstream pro-survival signaling pathways, most notably the RAS-MAPK and PI3K-AKT pathways. mdpi.com By preventing the autophosphorylation of the receptor, these inhibitors effectively shut down the signals that drive cell division and survival in EGFR-dependent cancers. mdpi.com

ERα Modulation and Gene Transcription: The binding of a SERM to ERα alters the receptor's conformation, which in turn affects its ability to recruit coactivator and corepressor proteins. This modulation directly impacts the transcription of estrogen-responsive genes. dovepress.com For example, a novel chalcone (B49325) derivative was shown to reprogram ERα, blocking the estrogen-induced activation of MAPK and the transcription of the c-MYC oncogene, thereby inhibiting the proliferation of breast cancer cells. nih.gov

Table of Mentioned Compounds

Compound Name/Abbreviation Chemical Name/Description
This compound The subject compound of the article.
BPTQ 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline
MPTQ 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one
Etoposide A topoisomerase II inhibitor used as a reference drug.
Miconazole An azole antifungal drug.
8-HQ 8-hydroxyquinoline
Echinomycin A quinoxaline antibiotic.
Ethidium A classic DNA intercalating agent.
Indenoisoquinolines A class of synthetic topoisomerase I inhibitors.
2H-thiopyrano[2,3-b]quinoline A heterocyclic compound class studied for protein binding.
Anilino quinazolines A class of EGFR tyrosine kinase inhibitors.
Pyrazolo[4,3-f]quinolines A class of compounds with topoisomerase inhibitory activity.
Tetrahydroisoquinolines A class of compounds investigated as ERα modulators.
2',3',4'-THC 2',3',4'-Trihydroxychalcone

Structure Activity Relationship Sar Studies of 8 2 3 Nitrophenoxy Ethoxy Quinoline Analogues

Correlating Modifications on the Quinoline (B57606) Core with Altered Biological Activities

The quinoline nucleus is not merely a passive scaffold but an active contributor to the molecule's pharmacological profile. Modifications to this bicyclic system can profoundly influence biological activity. The substitution pattern on the quinoline ring is a critical determinant of efficacy and mechanism of action. ijresm.com

In many biologically active quinolines, position 8 is occupied by a hydroxyl group (-OH), which is known to be crucial for activity, often through its ability to chelate metal ions. mdpi.comscispace.com Replacing the 8-hydroxy group with an 8-alkoxy substituent, such as the ethoxy linker in the title compound, fundamentally alters its properties. While this modification eliminates the potential for metal chelation, it can enhance other characteristics like lipophilicity, which may improve membrane permeability or interaction with hydrophobic pockets in a target protein. researchgate.net Studies on 8-alkoxy-2-quinolinecarbaldehydes have suggested they may possess different cytotoxic potential compared to their 8-hydroxy counterparts. researchgate.net

Substitutions at other positions on the quinoline core are also pivotal. For instance, the introduction of a chlorine atom at the C-7 position is a well-established strategy in the design of potent antimalarial agents like chloroquine (B1663885). youtube.com Conversely, adding substituents at positions like C-2, C-4, or C-6 can modulate activity through steric and electronic effects. Electron-withdrawing groups may influence the pKa of the quinoline nitrogen, affecting its ability to form salt bridges or hydrogen bonds, while bulky groups can dictate the molecule's orientation within a binding site. researchgate.net The diverse biological responses observed across various quinoline derivatives underscore the core's tunability and importance in drug design. biointerfaceresearch.comnih.gov

Table 1: Effect of Quinoline Core Modifications on Biological Activity

Position of ModificationType of SubstituentObserved/Hypothesized Effect on ActivityPotential Rationale
C-8-OH to -OR (Alkoxy)Altered mechanism and potencyLoss of metal chelation ability; increased lipophilicity scispace.comresearchgate.net
C-7-H to -ClPotentially increased potency (e.g., antimalarial)Favorable electronic and steric interactions in target binding site youtube.com
C-5-H to -CH3Can be more potent than C-6 substitutionSpecific steric fit and hydrophobic interactions biointerfaceresearch.com
C-4-H to Amino groupOften essential for activity (e.g., antimalarial)Key interaction point (H-bonding, salt bridge) youtube.com
C-2-H to various groupsHighly variable; can significantly increase or decrease activityModulates overall shape, electronics, and potential for new interactions

Impact of the Nitrophenyl Moiety's Substituent Pattern on Biological Potency and Selectivity

The nitrophenyl moiety serves as the second key pharmacophoric element. The presence and position of the nitro group (-NO₂) on the phenyl ring are critical determinants of biological potency. The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding, significantly influencing the molecule's electronic distribution and interaction with biological targets.

In the parent compound, the nitro group is at the meta-position (C-3). This specific placement is often not arbitrary. Shifting the nitro group to the ortho-position (C-2) or para-position (C-4) would alter the molecule's dipole moment and steric profile, which could lead to a dramatic loss or change in activity by disrupting the optimal binding conformation.

Furthermore, the nature of the substituent itself is paramount. Replacing the electron-withdrawing nitro group with an electron-donating group, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, would reverse the electronic properties of the phenyl ring, likely leading to a different biological activity profile or a complete loss of potency. The type, position, and electronic nature of the substituent on this phenyl ring are therefore essential variables for modulating both potency and selectivity against a specific biological target.

Table 2: Influence of Nitrophenyl Substituent Pattern on Biological Potency

Position of SubstituentType of SubstituentHypothesized Impact on PotencyRationale
meta (C-3)-NO₂ (Nitro)Potentially optimal for activitySpecific electronic and steric fit for the target binding site
ortho (C-2)-NO₂ (Nitro)Likely reduced activityPotential for steric hindrance with the linker or target protein
para (C-4)-NO₂ (Nitro)Altered or reduced activityChanges the molecule's overall geometry and electronic vectors
meta (C-3)-NH₂ (Amino)Significantly altered activity/potencyChanges from strong electron-withdrawing to electron-donating
meta (C-3)-Cl (Chloro)Potentially active, but with different potencyMaintains electron-withdrawing nature but with different size and H-bonding capacity

Functional Significance of the Flexible Ethoxy Linkage on Molecular Recognition

The flexible ethoxy linkage connecting the quinoline and nitrophenyl moieties plays a crucial role in molecular recognition that extends beyond simply holding the two ends together. This linker provides rotational freedom, allowing the two aromatic ring systems to orient themselves optimally within the three-dimensional space of a biological target's binding pocket. nih.gov This conformational flexibility can be the key to achieving a high-affinity interaction.

The length of the linker is a critical parameter in SAR studies. Shortening the chain from an ethoxy (-OCH₂CH₂O-) to a methoxy (-OCH₂O-) bridge, or lengthening it to a propoxy linker, would alter the spatial distance between the quinoline and nitrophenyl pharmacophores. This change could prevent the molecule from simultaneously engaging with key interaction points in the binding site, thereby reducing activity. Studies on other quinoline hybrids have shown that longer alkyl linkers can lead to improved biological activity, highlighting the importance of linker length optimization. nih.gov

Moreover, the chemical nature of the linker is significant. The two ether oxygens are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues (e.g., serine, threonine, or asparagine) in a protein target. Replacing one or both ether oxygens with, for example, a sulfur atom (thioether) or an amide group (-NHC(=O)-) would change the linker's hydrogen-bonding capacity, flexibility, and lipophilicity, thus providing a valuable strategy for modulating the compound's biological profile.

Table 3: SAR of the Flexible Ethoxy Linker

Linker ModificationParameter ChangedHypothesized Effect on Molecular Recognition
Change length (e.g., propoxy, methoxy)Distance between pharmacophoresMay disrupt optimal binding by altering fit in the target site nih.gov
Introduce rigidity (e.g., double bond)Conformational flexibilityCould lock the molecule in a favorable or unfavorable conformation
Replace ether oxygen (e.g., with -S- or -NH-)H-bonding capacity, lipophilicityAlters key interactions and physicochemical properties
Add substituents on the linkerSteric bulk, chiralityMay create new interactions or cause steric clashes

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully used to build predictive models. nih.gov

The development of a QSAR model for 8-[2-(3-nitrophenoxy)ethoxy]quinoline analogues would involve several steps. First, a dataset of synthesized analogues with experimentally measured biological activities is compiled. Next, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each molecule. Using statistical methods like Partial Least Squares (PLS), a mathematical equation is generated that links these descriptors to the observed activity. nih.gov

The predictive power of the resulting model is rigorously validated using statistical metrics such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). researchgate.netucm.es A statistically significant QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized analogues. This in silico approach allows for the prioritization of compounds with the highest predicted efficacy, thereby streamlining the drug discovery process, saving resources, and focusing synthetic efforts on the most promising candidates. mdpi.com

Table 4: Hypothetical QSAR Model for Predictive Efficacy

Molecular DescriptorTypeContribution to ActivityInterpretation
LogPHydrophobicityPositiveHigher lipophilicity is favorable for activity (e.g., membrane crossing)
Dipole MomentElectronicNegativeA lower overall dipole moment might be preferred for binding
LUMO EnergyQuantum ChemicalNegativeA lower energy of the Lowest Unoccupied Molecular Orbital suggests better electron-accepting capability, which may be important for interactions
Molecular WeightSteric/TopologicalPositive (within a range)Indicates a general size requirement for optimal fit
H-Bond AcceptorsTopologicalPositiveThe presence of H-bond acceptors (like the ether and nitro oxygens) is crucial for binding

Pharmacophore Identification and Feature Mapping for Optimized Biological Response

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target and elicit a response. nih.govfrontiersin.org Identifying the pharmacophore for the this compound series is a critical step toward designing optimized analogues and discovering new chemical entities with similar activity.

Based on the SAR analysis, a plausible pharmacophore model for this class of compounds would include several key features:

Aromatic Ring Feature 1: The quinoline ring system.

Aromatic Ring Feature 2: The nitrophenyl ring.

Hydrogen Bond Acceptor 1: The nitrogen atom of the quinoline ring.

Hydrogen Bond Acceptor 2: The ether oxygen of the ethoxy linker proximal to the quinoline ring.

Hydrogen Bond Acceptor 3: The nitro group, which can accept hydrogen bonds.

These features are mapped in 3D space, defining specific distances and angles between them that are critical for binding. This 3D pharmacophore hypothesis can then be used as a query to screen large virtual databases of chemical compounds. frontiersin.org Molecules from the database that fit the pharmacophore model are identified as "hits" and are considered candidates for synthesis and biological testing. This feature-based approach accelerates the discovery of structurally diverse compounds that retain the necessary interactions for an optimal biological response.

Table 5: Pharmacophore Features of this compound Analogues

Pharmacophoric FeatureMolecular MoietyAssumed Role in Molecular Interaction
Aromatic Ring (AR1)Quinoline RingHydrophobic and/or π-π stacking interactions
Aromatic Ring (AR2)Nitrophenyl RingHydrophobic and/or π-π stacking interactions
Hydrogen Bond Acceptor (HBA1)Quinoline NitrogenInteraction with hydrogen bond donor residues on the target
Hydrogen Bond Acceptor (HBA2)Ether OxygenInteraction with hydrogen bond donor residues on the target
Hydrogen Bond Acceptor (HBA3)Nitro Group OxygensStrong interaction with hydrogen bond donor residues

Computational Chemistry and Advanced Molecular Modeling of 8 2 3 Nitrophenoxy Ethoxy Quinoline

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) for Electronic Properties, Frontier Molecular Orbitals, Reactivity Descriptors)

Quantum mechanical studies, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of a molecule. researchgate.net For quinoline (B57606) derivatives, DFT calculations are routinely used to optimize the molecular geometry and compute a range of electronic properties that govern reactivity. researchgate.netnih.gov

Electronic Properties and Reactivity Descriptors: DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to calculate the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. researchgate.net The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets. nih.gov For a molecule like 8-[2-(3-nitrophenoxy)ethoxy]quinoline, the nitro group (-NO2) is expected to create a significant electron-deficient region on the phenyl ring, while the quinoline nitrogen and ether oxygens would be electron-rich centers.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. youtube.com The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.netyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov Studies on various quinoline derivatives have shown that substitutions significantly alter the FMO energies and distribution. researchgate.netresearchgate.net For this compound, the HOMO is likely distributed over the quinoline ring system, while the LUMO may be localized on the nitrophenyl moiety, facilitating charge-transfer interactions. researchgate.net

Below is a table of quantum chemical parameters calculated for representative quinoline derivatives using DFT, illustrating how these values can be used to interpret molecular reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Compound A (a quinoline derivative) -0.222-0.0920.130 researchgate.net
Compound C (a quinoline derivative) -0.231-0.0700.161 researchgate.net
8-Aminoquinoline Schiff Base (LNAPH) -5.70-1.883.82 nih.gov
8-Aminoquinoline Schiff Base (LO-VAN) -5.61-1.534.08 nih.gov

This table presents data for analogous compounds to illustrate the application of DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method provides critical information on binding modes, intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and binding affinity scores. nih.govnih.gov

For quinoline-based compounds, docking studies have been performed against a wide array of biological targets, including viral enzymes, kinases, and cholinesterases. nih.govmdpi.comumsha.ac.ir In a typical study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, would be built and energy-minimized before being docked into the active site of the protein.

For instance, studies on nitro derivatives of quinoline targeting the main protease (Mpro) of SARS-CoV-2 have revealed key interactions with amino acid residues such as HIS41 and CYS145. nih.govnih.gov Similarly, docking of 8-quinolinesulfonamide derivatives into the allosteric pocket of pyruvate (B1213749) kinase M2 (PKM2) confirmed the importance of specific structural modifications for stabilizing the ligand-protein complex. mdpi.com For this compound, the quinoline nitrogen could act as a hydrogen bond acceptor, the aromatic rings could participate in pi-pi stacking with residues like tyrosine or phenylalanine, and the ether linkage would provide conformational flexibility to achieve an optimal fit within the binding pocket. nih.govumsha.ac.ir

The following table summarizes docking results for different quinoline derivatives against various protein targets, showcasing the type of data generated from such simulations.

LigandProtein TargetBinding Energy/ScoreKey Interacting ResiduesReference
2-Methyl-8-nitroquinoline 6LU7 (SARS-CoV-2 Mpro)-5.37 kcal/molCYS145, HIS41 researchgate.net
Phenylamino-phenoxy-quinoline derivative (8) 6Y84 (SARS-CoV-2 Mpro)-7.5 kcal/molHIS41, CYS145, GLU166 nih.gov
Pyrano[3,2-c]quinoline derivative (6l) Butyrylcholinesterase (BChE)-Interacts with catalytic and peripheral anionic sites umsha.ac.ir
Thiopyrano[2,3-b]quinoline CB1a (PDB ID: 2IGR)-5.3 Kcal/molILE-8, ILE-18, LYS-7 nih.gov

This table presents data for analogous compounds to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding Events

In studies involving quinoline derivatives, MD simulations have been crucial for validating docking results. nih.gov For example, MD simulations of nitroquinoline derivatives complexed with the SARS-CoV-2 Mpro showed that the ligands remained well-accommodated in the active site with minimal structural deviation (Root Mean Square Deviation, RMSD) over the simulation time, confirming a stable binding mode. nih.gov Similarly, MD simulations performed on quinoline-3-carboxamides (B1200007) with various kinases helped establish the stability of the predicted interactions. mdpi.com

For this compound, an MD simulation would be performed on its docked complex with a chosen protein target. The system would be solvated in a water box with ions to neutralize the charge. nih.gov Analysis of the MD trajectory would reveal the flexibility of the ethoxy linker, the stability of hydrogen bonds formed by the quinoline nitrogen or nitro group, and the persistence of hydrophobic and stacking interactions, thus providing a more accurate assessment of the binding stability than docking alone. nih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual Screening: Virtual screening is a powerful computational strategy for identifying promising hit compounds from large chemical libraries. nih.gov In a structure-based virtual screening campaign, a library of compounds, potentially containing thousands or millions of molecules, is docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental testing. nih.gov Quinoline-derived libraries have been successfully screened against targets involved in viral replication and entry, leading to the identification of potent inhibitors. nih.gov The compound this compound could be one of many candidates in a virtual library designed around the quinoline scaffold.

Ligand-Based Drug Design: When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods become essential. nih.gov These strategies rely on the principle that molecules with similar structures are likely to have similar biological activities. LBDD approaches include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov By analyzing a set of known active compounds, a pharmacophore model can be generated and used to screen new molecules, like this compound, for the presence of these key features. QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their biological activity, which can then be used to predict the activity of new, untested molecules. nih.gov

Future Research Directions and Advanced Applications of 8 2 3 Nitrophenoxy Ethoxy Quinoline in Chemical Research

Utilization as a Chemical Probe for Unexplored Biological Pathways

The structural motifs within 8-[2-(3-nitrophenoxy)ethoxy]quinoline suggest its potential as a chemical probe to investigate cellular mechanisms. The quinoline (B57606) ring system is a well-established pharmacophore with diverse biological activities, while the nitrophenyl group can participate in various molecular interactions and can be chemically modified for tagging. mdpi.comnih.gov Future research could focus on developing this compound into a tool for exploring new biological targets and pathways.

Potential applications in this area include:

Target Identification: The compound could be used in screening assays to identify novel protein-ligand interactions. Its core structure may allow it to bind to enzymes like kinases, topoisomerases, or proteases, which are often implicated in disease. benthamdirect.comnih.gov

Fluorescent Labeling: The terminal nitrophenyl group can be chemically modified, for instance, by reduction to an amine, allowing for the attachment of fluorescent dyes. The resulting fluorescent probe could be used in cellular imaging studies to visualize its distribution and interaction with subcellular compartments or specific proteins.

Affinity-Based Probes: Immobilizing the molecule on a solid support could facilitate affinity chromatography experiments to isolate and identify its binding partners from cell lysates, thereby uncovering previously unknown components of biological pathways.

Table 1: Potential Biological Pathways for Investigation

Pathway/Target Class Rationale for Investigation Potential Research Approach
Kinase Signaling Quinoline derivatives are known inhibitors of various protein kinases involved in cancer and inflammation. researchgate.net Screen against a panel of kinases; use as a scaffold for targeted inhibitor design.
DNA Topoisomerases The planar quinoline system can intercalate into DNA, a mechanism used by some anticancer drugs. benthamdirect.com Evaluate DNA binding and topoisomerase inhibition; explore potential as an anticancer agent.
G-Protein Coupled Receptors (GPCRs) The structural complexity may allow for specific interactions with GPCR binding pockets. Screen against a library of GPCRs to identify novel modulators of cell signaling.

| Ion Channels | Quinoline compounds have been shown to modulate the activity of various ion channels. | Use electrophysiology to test for effects on different ion channels, such as those in the nervous system. |

Integration into Advanced Synthetic Methodologies as a Key Building Block

The compound this compound is a versatile scaffold that can serve as a starting material for the synthesis of more complex molecules. numberanalytics.com Its distinct functional groups offer multiple sites for chemical modification, making it a valuable building block in organic synthesis. mdpi.com

Key reactive sites and their potential transformations:

Nitro Group Reduction: The nitro group can be readily reduced to an amine. This primary amine is a versatile functional handle for a wide range of reactions, including amide bond formation, sulfonamide synthesis, and participation in multicomponent reactions.

Aromatic Ring Functionalization: Both the quinoline and nitrophenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can tune the molecule's properties.

Quinoline Nitrogen: The nitrogen atom in the quinoline ring can be quaternized or oxidized to an N-oxide, which can alter the electronic properties and biological activity of the molecule. acs.org

Table 2: Synthetic Potential of Key Functional Groups

Functional Group Potential Reactions Resulting Structures
Nitrophenyl Moiety Reduction to aniline (B41778) derivative Amides, sulfonamides, ureas
Nucleophilic aromatic substitution Introduction of new substituents
Quinoline Ring Electrophilic aromatic substitution Halogenated or nitrated derivatives
Metal-catalyzed cross-coupling Biaryl compounds, functionalized heterocycles

| Ether Linkage | Ether cleavage (under harsh conditions) | Phenolic and alcoholic derivatives |

Exploration in Multicomponent Reaction Sequences for Complex Molecular Architectures

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.org The derivative of this compound, particularly after reduction of the nitro group to an amine, is an ideal candidate for use in MCRs.

Future research could explore its use in reactions such as:

Ugi and Passerini Reactions: The amine derivative could be used in these isocyanide-based MCRs to rapidly generate libraries of peptide-like molecules with high structural diversity. This approach is highly valuable in drug discovery for creating large numbers of compounds for biological screening. researchgate.net

Povarov Reaction: This reaction could be used to construct new polycyclic systems by reacting the amine derivative with an aldehyde and an alkene. researchgate.net

The use of this compound in MCRs would enable the efficient synthesis of novel, complex chemical entities with potential applications in medicinal chemistry and materials science. nih.gov

Table 3: Hypothetical Ugi Multicomponent Reaction

Starting Material 1 Starting Material 2 Starting Material 3 Starting Material 4 Resulting Molecular Scaffold

Design of Next-Generation Quinoline Analogues with Enhanced Potency and Targeted Activity Profiles

The structure of this compound can be systematically modified to develop new analogues with improved biological activity and selectivity. nih.govnih.govresearchgate.net This process, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery. mdpi.com

Potential modifications for SAR studies include:

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring could be varied. For example, moving the nitro group to the ortho or para position, or replacing it with other groups like halogens, alkyl, or cyano groups, could significantly impact binding affinity and selectivity for a biological target.

Modification of the Linker: The length and flexibility of the ethoxy linker could be altered. Replacing the ether linkage with an amide, ester, or alkyl chain would change the conformational properties of the molecule and could lead to improved interactions with a target protein.

Substitution on the Quinoline Ring: Introducing substituents at various positions on the quinoline ring could enhance potency or modulate physicochemical properties such as solubility and metabolic stability. nih.gov

Table 4: Proposed Analogues for SAR Studies

Modification Site Proposed Change Potential Impact
Nitrophenyl Ring Replace nitro with cyano, trifluoromethyl, or halogen Modulate electronic properties and binding interactions
Change substituent position (ortho, meta, para) Probe the topology of the binding site
Ethoxy Linker Vary linker length (e.g., propoxy, butoxy) Optimize fit within the target's binding pocket
Replace ether with amide or sulfonamide Introduce hydrogen bonding capabilities

| Quinoline Core | Add substituents (e.g., methoxy (B1213986), chloro) at C-4, C-6, or C-7 | Enhance potency and alter pharmacokinetic properties nih.gov |

Investigation of Novel Mechanistic Paradigms through Structure-Based Design and Computational Prediction

Computational chemistry provides powerful tools for understanding the behavior of molecules and for guiding the design of new compounds. nih.govresearchgate.net For this compound, computational methods can be used to predict its properties and to understand its potential interactions with biological targets at a molecular level.

Future computational studies could include:

Molecular Docking: This technique can be used to predict how the molecule binds to the active site of a protein. This can help to identify likely biological targets and to rationalize the results of biological screening assays. nih.gov

Quantum Chemical Calculations: These calculations can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. This information can be used to understand its chemical behavior and to design new reactions. researchgate.net

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the molecule and its complexes with proteins, providing a more realistic picture of the binding process and the stability of the interaction. nih.gov

These computational approaches can accelerate the research and development process by prioritizing the most promising compounds for synthesis and biological testing. dntb.gov.ua

Table 5: Application of Computational Methods

Computational Method Research Question Expected Outcome
Molecular Docking What proteins does this compound likely bind to? A ranked list of potential biological targets.
Quantum Chemistry (DFT) What are the electronic properties and reactivity of the molecule? Maps of electrostatic potential and frontier molecular orbitals to guide synthesis.
Molecular Dynamics How stable is the compound-protein complex over time? An understanding of the key interactions that stabilize binding.

| QSAR (Quantitative Structure-Activity Relationship) | How do structural changes affect biological activity? | A predictive model to guide the design of more potent analogues. nih.gov |

Q & A

Basic: What are the primary synthetic routes for 8-[2-(3-nitrophenoxy)ethoxy]quinoline, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of 8-hydroxyquinoline with a nitro-substituted phenoxyethyl halide or tosylate. For example:

  • Route 1: React 8-hydroxyquinoline with 2-(3-nitrophenoxy)ethyl bromide in the presence of a base (e.g., KOH) and a polar aprotic solvent (e.g., NMP) at elevated temperatures (~120°C). This method is analogous to the synthesis of 8-(2,2,2-trifluoroethoxy)quinoline, achieving ~73% yield after purification via flash column chromatography .
  • Route 2: Use a tosylate derivative (e.g., 2-(3-nitrophenoxy)ethyl tosylate) under similar conditions, which may reduce side reactions compared to bromides.

Key Factors:

  • Temperature: Higher temperatures (e.g., 393 K) enhance reaction rates but may increase decomposition risks.
  • Base Selection: Anhydrous KOH ensures deprotonation of the hydroxyl group in 8-hydroxyquinoline, facilitating nucleophilic attack.
  • Purification: Column chromatography with gradients like ethyl acetate/petroleum ether is critical for isolating high-purity products .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are employed:

  • X-ray Crystallography: Resolve the crystal structure to confirm bond angles, substituent positions, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For related compounds like 8-(2,2,2-trifluoroethoxy)quinoline, crystallography revealed a dihedral angle of 86.97° between quinoline rings and C–F⋯π interactions stabilizing the lattice .
  • Spectroscopy:
    • NMR: Confirm the presence of the nitrophenoxyethoxy side chain via characteristic aromatic proton shifts (e.g., δ 7.5–8.5 ppm for quinoline protons).
    • MS: Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Basic: What methodologies ensure purity and stability during storage?

Methodological Answer:

  • Purity Assessment: Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Flash column chromatography (e.g., EtOAc/petroleum ether) is effective for preliminary purification .
  • Stability Protocols: Store under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as nitro groups may undergo photodegradation .

Advanced: How can conflicting crystallographic data on intermolecular interactions be resolved?

Methodological Answer:
Contradictions in hydrogen bond distances or π-π stacking metrics (e.g., N–H⋯N = 2.684 Å vs. literature 2.729 Å) arise from substituent electronic effects. To resolve:

  • High-Resolution Crystallography: Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Computational Modeling: Use DFT calculations to compare experimental and theoretical interaction energies. For example, C–F⋯π contacts in trifluoroethoxy derivatives were computationally validated to explain shortened H-bond distances .
  • Cross-Validation: Compare with analogous structures (e.g., 8-ethoxyquinoline derivatives) to identify trends .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace NMP with recyclable solvents (e.g., DMF) to reduce costs.
  • Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
  • Process Monitoring: Use in-situ FTIR to track reagent consumption and minimize byproduct formation. For example, monitoring the disappearance of 8-hydroxyquinoline’s –OH peak (~3200 cm⁻¹) ensures timely reaction termination .

Advanced: How does the nitro group influence the compound’s bioactivity and electronic properties?

Methodological Answer:
The nitro group:

  • Electronic Effects: Acts as a strong electron-withdrawing group, reducing the quinoline ring’s electron density and altering binding affinity to biological targets (e.g., enzymes or DNA).
  • Bioactivity: Enhances antimicrobial potential by facilitating redox interactions. For instance, nitro-substituted quinolines disrupt microbial electron transport chains .
  • Experimental Validation: Compare IC₅₀ values of nitro-substituted vs. non-nitro derivatives in cytotoxicity assays to isolate electronic contributions .

Advanced: How do solvent polarity and proticity affect the compound’s stability in biological assays?

Methodological Answer:

  • Polar Protic Solvents (e.g., Water, MeOH): Accelerate hydrolysis of the ethoxy linkage. Use buffered solutions (pH 7.4) with <5% organic co-solvents (e.g., DMSO) to maintain stability .
  • Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize the compound but may interfere with assay readouts. Pre-screen solvents for compatibility with biological targets .

Advanced: What analytical techniques resolve data contradictions in degradation studies?

Methodological Answer:

  • LC-MS/MS: Identify degradation products (e.g., nitrophenol or quinoline fragments) and quantify degradation pathways.
  • Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH) and monitor via TLC or NMR to validate shelf-life predictions .

Advanced: How can computational methods predict regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the C-2 position of quinoline is often more reactive due to lower electron density .
  • MD Simulations: Model solvent effects to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms for ethoxy group substitution) .

Advanced: What structural modifications enhance the compound’s selectivity for target enzymes?

Methodological Answer:

  • Side-Chain Engineering: Replace the ethoxy linker with a polyethylene glycol (PEG) spacer to improve solubility and reduce off-target binding.
  • Nitro Group Positioning: Synthesize isomers (e.g., 2-nitro vs. 4-nitro phenoxy) and compare binding affinities via SPR or ITC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.